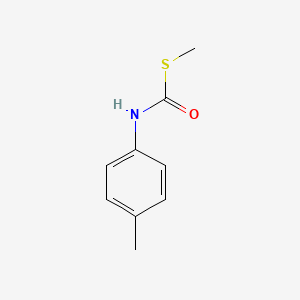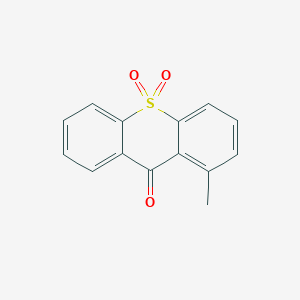
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione is an organic compound belonging to the thioxanthene family. Thioxanthenes are known for their unique structural properties and diverse applications in various fields, including photochemistry and medicinal chemistry
Méthodes De Préparation
The synthesis of 1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione involves several steps. One common method includes the bromination of 4-methylthioxanthene, followed by oxidation to form the desired trione structure . The reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trione to its corresponding diol or alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the thioxanthene core
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione involves its interaction with various molecular targets. In medicinal applications, it acts as an antagonist on different postsynaptic receptors, including dopaminergic, serotonergic, and histaminergic receptors . These interactions lead to its antipsychotic effects, as well as other pharmacological properties.
Comparaison Avec Des Composés Similaires
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione can be compared with other thioxanthene derivatives and aromatic ketones:
Thioxanthone: Known for its role as a photocatalyst in organic reactions, thioxanthone has a high triplet energy and long triplet lifetime.
1,8-Diazaanthracene-2,9,10-triones: Structurally related to thioxanthenes, these compounds are studied for their antitumor activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Propriétés
Numéro CAS |
61633-40-7 |
|---|---|
Formule moléculaire |
C14H10O3S |
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
1-methyl-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C14H10O3S/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)18(12,16)17/h2-8H,1H3 |
Clé InChI |
MSBWRMJRLJENPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)S(=O)(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)
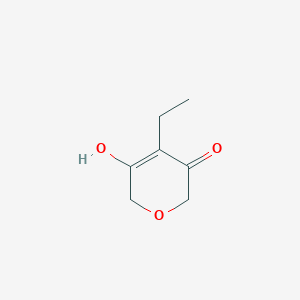
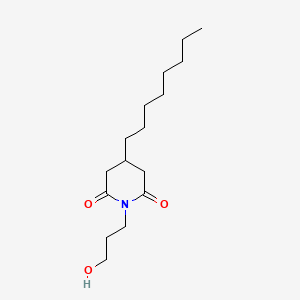





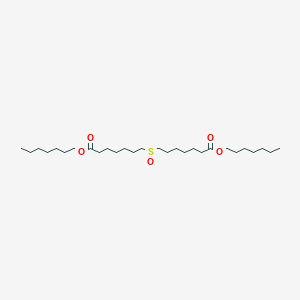
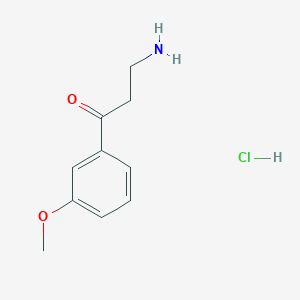
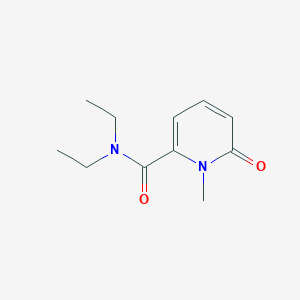
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
